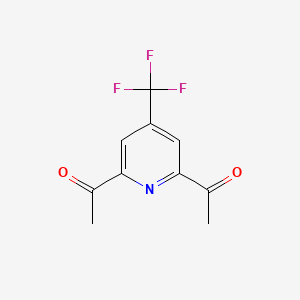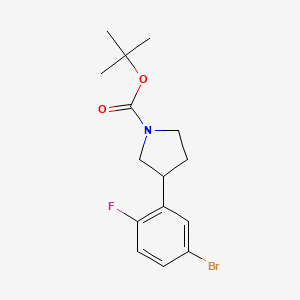
4-Trifluoromethyl-2,6-diacetylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with two ethanone groups at the 2 and 6 positions . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone typically involves the reaction of 4-(trifluoromethyl)pyridine with ethanone derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the ethanone groups to alcohols.
Applications De Recherche Scientifique
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone can be compared with other similar compounds, such as:
1,1’-(4-Methylpyridine-2,6-diyl)diethanone: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,1’-(4-(Trifluoromethyl)benzene-2,6-diyl)diethanone:
These comparisons highlight the unique properties of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H8F3NO2 |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
1-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H8F3NO2/c1-5(15)8-3-7(10(11,12)13)4-9(14-8)6(2)16/h3-4H,1-2H3 |
Clé InChI |
BGDQJDBYLXYIMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)




![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)






![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
